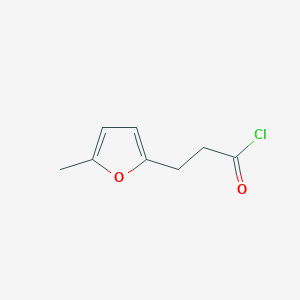
3-(5-Methylfuran-2-yl)propanoyl chloride
Cat. No. B8325344
M. Wt: 172.61 g/mol
InChI Key: QXUPDBSPYCPGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06812237B2
Procedure details


3-(5-Methyl-furan-2-yl)-propionyl chloride (H. Kotsuki et al., Bull. Chem. Soc. Jpn., 1984, 57, 3339) is converted to (S) 2-(tert-butoxycarbonylamino)-3-(5-methyl-furan-2-yl)-propionic acid according to the Evans amino acid protocol (J. Am. Chem. Soc. 1990, 112, 4011).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC1OC(CCC(Cl)=O)=CC=1.[C:12]([O:16][C:17]([NH:19][CH:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([O:16][C:17]([NH:19][C@@H:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(O1)CCC(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CC=1OC(=CC1)C
|
Step Three
[Compound]
|
Name
|
amino acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC=1OC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06812237B2
Procedure details


3-(5-Methyl-furan-2-yl)-propionyl chloride (H. Kotsuki et al., Bull. Chem. Soc. Jpn., 1984, 57, 3339) is converted to (S) 2-(tert-butoxycarbonylamino)-3-(5-methyl-furan-2-yl)-propionic acid according to the Evans amino acid protocol (J. Am. Chem. Soc. 1990, 112, 4011).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC1OC(CCC(Cl)=O)=CC=1.[C:12]([O:16][C:17]([NH:19][CH:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([O:16][C:17]([NH:19][C@@H:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(O1)CCC(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CC=1OC(=CC1)C
|
Step Three
[Compound]
|
Name
|
amino acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC=1OC(=CC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
